Endosulfan (CAS 115-29-7) is a Stockholm Convention POPs-listed cyclodiene insecticide. Its global production ban creates procurement challenges for laboratories requiring authentic reference material. Generic organochlorine alternatives cannot substitute-endosulfan's isomer-specific toxicity (α-isomer ~3× more potent than β) and tri-analyte regulatory requirement (α + β + endosulfan sulfate) are unique.
- Defined α/β isomer ratio (~7:3) for isomer-specific toxicology & environmental fate research
- Essential for Codex Alimentarius MRL & Stockholm Convention compliance monitoring
- Validated GABA neurotoxicology model with distinct cross-resistance profile (RDL A301S mutation does not confer high-level resistance)
- Endosulfan sulfate metabolite standard available separately for complete tri-analyte workflow
Molecular FormulaC9H6Cl6O3S
Molecular Weight406.9 g/mol
CAS No.115-29-7
Cat. No.B1671282
⚠ Attention: For research use only. Not for human or veterinary use.
less than 1 mg/mL at 73 °F (NTP, 1992) Solubility at 22 °C and a pH 7.2 in tap water; alpha-Endosulfan: 0.15 mg/l. Solubility at 22 °C and a pH 7.2 in tap water; beta-Endosulfan: 0.06 mg/l. Sol in xylene, kerosene, chloroform, acetone, and alcohol In ethyl acetate 200, dichloromethane 200, toluene 200, ethanol 65, hexane 24 (all in g/L, 20 °C) In water, alpha-form = 0.32:, beta-form = 0.33 mg/L at 22 °C In water, 0.53 mg/L at 25 °C /alpha-endosulfan/; 0.28 mg/L at 25 °C /beta-endosulfan/ Solubility in water: none 0.00001%
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Endosulfan Baseline Physicochemical Profile
Endosulfan (CAS 115-29-7) is a cyclodiene organochlorine insecticide and acaricide, existing as a technical mixture of two diastereoisomers, α-endosulfan and β-endosulfan, typically in a 7:3 ratio [1]. It is a broad-spectrum, non-systemic contact and stomach poison . The compound is characterized by moderate water solubility (α-isomer: 0.32 mg/L, β-isomer: 0.33 mg/L at 22°C) and a relatively high octanol-water partition coefficient (log Kow = 3.13) [2], indicating a strong tendency to partition into organic matter. Its vapor pressure for the 2:1 isomer mixture is 0.83 mPa at 20°C . Technically, it is a cyclic sulfite ester, which distinguishes its physiological properties from other chlorinated hydrocarbons in the cyclodiene group [3]. Due to its environmental persistence and toxicity, endosulfan was listed as a Persistent Organic Pollutant (POP) under the Stockholm Convention in 2011, leading to a global ban on its production and use [4].
Isomer-specific analytical standard for environmental fate and toxicology studies
Technical mixture (α:β ~7:3) with distinct partitioning behavior; cyclic sulfite ester structure differs from other cyclodienes
Listed as Persistent Organic Pollutant (POP); research use only, not for pesticide application
[1] ATSDR (Agency for Toxic Substances and Disease Registry). (2015). Toxicological Profile for Endosulfan. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. View Source
[3] Maier-Bode, H. (1968). Properties, effects, residues, and analytics of the insecticide Endosulfan. Residue Reviews, 22, 1-44. View Source
[4] Berdowska, A., et al. (2025). Health Hazards Associated with Exposure to Endosulfan: A Mini-Review. Toxics, 13(6), 455. View Source
Endosulfan Substitution Limitations
Endosulfan's utility in research and its historical industrial application are not easily replaced by other cyclodiene organochlorines like Dieldrin, Aldrin, or Lindane due to key divergences in toxicological profile, environmental fate, and pest resistance patterns [1]. While all are neurotoxins acting on the GABA-gated chloride channel, the specific interactions, and therefore the resulting biological and environmental outcomes, are compound-specific [2]. For instance, the isomeric composition of endosulfan critically influences its toxicity and persistence, with the α-isomer being approximately three times more acutely toxic than the β-isomer in mammalian models, a level of internal variability not mirrored in single-isomer alternatives [3]. Furthermore, the primary environmental metabolite, endosulfan sulfate, is both equally toxic and more persistent than the parent isomers, creating a distinct and long-lasting environmental signature [4]. This unique combination of isomer-specific activity, metabolite-driven persistence, and a defined resistance profile [5] renders generic substitution scientifically invalid for applications requiring precise, predictable outcomes in toxicology, environmental fate, or analytical chemistry studies.
Isomer compositionTechnical mixture's toxicity and persistence average distinct α/β profiles; single-isomer alternatives may not replicate this composite behavior
Metabolite persistenceEndosulfan sulfate is equally toxic and more persistent than parent isomers; substitutes lacking this metabolite profile create a different environmental signature
Resistance profileDistinct cross-resistance pattern vs. Dieldrin, Lindane; generic cyclodiene substitution may shift biological response outcomes
[1] Saleem, M. A., Ahmad, M., Ahmad, M., Aslam, M., & Sayyed, A. (2008). Resistance to selected organochlorin, organophosphate, carbamate and pyrethroid, in Spodoptera litura (Lepidoptera : Noctuidae) from Pakistan. Journal of Economic Entomology, 101(5), 1667-1675. View Source
[2] James Cook University. (n.d.). Lecture 30: Classification of Insecticides. Retrieved April 19, 2026. View Source
[3] ATSDR (Agency for Toxic Substances and Disease Registry). (2015). Toxicological Profile for Endosulfan. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. View Source
[4] Centre for Science and Environment (CSE). (2013). Health impacts of endosulfan- Compiled by CSE. View Source
[5] Douris, V., et al. (2019). RDL A301S alone does not confer high levels of resistance to cyclodiene organochlorine or phenyl pyrazole insecticides in Plutella xylostella. Pesticide Biochemistry and Physiology, 159, 127-134. View Source
Endosulfan Differentiation Evidence
Isomer-Specific Acute Oral Toxicity
The acute oral toxicity of endosulfan is not uniform; it is highly dependent on its isomeric composition. The α-isomer is approximately 3 times more toxic than the β-isomer in female rats [1]. This stark difference within the same parent compound has direct implications for risk assessment and the design of toxicological studies using technical-grade mixtures versus purified isomers.
α-isomer is ~3.16 times more toxic (240 mg/kg / 76 mg/kg)
Conditions
Oral administration in female rats; technical-grade isomers.
Why This Matters
Procurement of isomer-specific analytical standards (e.g., α-Endosulfan, β-Endosulfan) is critical for accurate toxicological and environmental fate studies, as the 7:3 technical mixture's toxicity profile is an average of these distinct components.
[1] ATSDR (Agency for Toxic Substances and Disease Registry). (2015). Toxicological Profile for Endosulfan. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. View Source
β-Isomer Soil Persistence
In a study of degradation in a clay soil, the β-isomer of endosulfan demonstrated significantly slower degradation than the α-isomer under all tested conditions [1]. The β-isomer's half-life was found to exceed one year under low water content and low temperature regimes, whereas the α-isomer showed a bi-exponential, initially faster degradation [1]. This indicates that the β-isomer is the primary driver of long-term endosulfan persistence in certain soil environments.
β-Isomer Soil Half-LifeHead-to-head
β-Endosulfan half-life > 1 year (clay soil, low moisture/temperature)
β-isomer degrades significantly slower; its half-life is > 1 year under suboptimal conditions for degradation [1].
Conditions
Clay soil from cotton farms in western Queensland; varying moisture and temperature.
Why This Matters
For environmental monitoring and bioremediation studies, the β-isomer is the analyte of concern for long-term soil contamination, justifying the need for its specific quantification in analytical workflows.
[1] Ghadiri, H., & Rose, C. W. (2001). Degradation of endosulfan in a clay soil from cotton farms of western Queensland. Journal of Environmental Management, 62(2), 155-169. View Source
Metabolite-Driven Persistence
The primary environmental metabolite, endosulfan sulfate, is not only equally toxic to the parent isomers but also significantly more persistent, particularly under flooded (anaerobic) soil conditions [1]. The half-life of the parent endosulfan mixture increased from 137 days (non-flooded) to 430 days (flooded), while endosulfan sulfate remained largely undegraded over a 120-day incubation period [1]. This demonstrates that the true long-term risk associated with endosulfan use is primarily driven by its sulfate metabolite.
Metabolite PersistenceHead-to-head
Endosulfan sulfate: no appreciable decrease in 120 days; parent mixture half-life 137 days (non-flooded) vs. 430 days (flooded)
Sulfate metabolite is key long-term residue; parent persistence is condition-dependent
Analytical methods must include endosulfan sulfate for total toxicological burden assessment
Endosulfan sulfate: No appreciable decrease in 120 days [1].
Comparator Or Baseline
Parent endosulfan mixture: 137 days (non-flooded) vs. 430 days (flooded) [1].
Quantified Difference
Parent compound half-life is >3 times longer under flooded vs. non-flooded conditions, while the sulfate metabolite exhibits near-complete persistence over the same 120-day period [1].
Conditions
Soil incubation study at 21-23°C, with and without flooding, over 120 days.
Why This Matters
Analytical methods and regulatory residue definitions must include endosulfan sulfate to accurately assess total toxicological burden and environmental contamination, making its certified reference material essential for any monitoring program.
[1] Sethunathan, N., Megharaj, M., Chen, Z., Singh, N., Kookana, R. S., & Naidu, R. (2002). Persistence of endosulfan and endosulfan sulfate in soil as affected by moisture regime and organic matter addition. Bulletin of Environmental Contamination and Toxicology, 68(5), 725-731. View Source
Spodoptera litura Resistance Profile
In a multi-year study on Spodoptera litura field populations, the resistance ratio for endosulfan ranged from 10- to 92-fold compared to a susceptible laboratory strain [1]. This resistance profile is quantifiably distinct from other cyclodienes and pyrethroids tested, such as cypermethrin (5- to 111-fold) and deltamethrin (2- to 98-fold) [1]. This data confirms that pest populations develop unique, compound-specific resistance, meaning endosulfan's efficacy cannot be inferred from or substituted by other insecticides in the same class.
Resistance ProfileReported
Endosulfan resistance ratio: 10- to 92-fold in Spodoptera litura field populations
Compound-specific resistance pattern, distinct from other cyclodienes and pyrethroids
Cross-resistance cannot be extrapolated; supports endosulfan-specific mechanistic studies
Cypermethrin: 5- to 111-fold; Deltamethrin: 2- to 98-fold; β-cyfluthrin: 7- to 86-fold [1].
Quantified Difference
Resistance profiles are non-overlapping, indicating distinct evolutionary pressures and cross-resistance patterns.
Conditions
Spodoptera litura populations collected from Pakistan over three consecutive years (2004-2006).
Why This Matters
Researchers studying insecticide resistance mechanisms or developing integrated pest management strategies require endosulfan-specific data and analytical standards, as cross-resistance patterns cannot be extrapolated from other compounds.
[1] Saleem, M. A., Ahmad, M., Ahmad, M., Aslam, M., & Sayyed, A. (2008). Resistance to selected organochlorin, organophosphate, carbamate and pyrethroid, in Spodoptera litura (Lepidoptera : Noctuidae) from Pakistan. Journal of Economic Entomology, 101(5), 1667-1675. View Source
Regulatory Residue Definition
International regulatory bodies, including the Codex Alimentarius Commission, define the Maximum Residue Limit (MRL) for endosulfan as the sum of α-endosulfan, β-endosulfan, and endosulfan sulfate [1]. This specific, tri-analyte definition is a direct result of the compound's unique toxicological and environmental profile, where the metabolite endosulfan sulfate is as hazardous as the parent isomers [2]. In contrast, many other organochlorine pesticides have simpler residue definitions.
Regulatory DefinitionClass-level
MRL defined as sum of α-endosulfan, β-endosulfan, and endosulfan sulfate
Requires three certified reference materials for regulatory compliance testing
Tri-analyte definition differs from simpler organochlorine residue definitions
Sum of α-endosulfan, β-endosulfan, and endosulfan sulfate [1].
Comparator Or Baseline
Typical single-analyte or simple parent-compound definitions for many other organochlorines (e.g., Lindane).
Quantified Difference
Requires quantification of three distinct analytes for a single MRL determination.
Conditions
As mandated by Codex Alimentarius and other international food safety standards.
Why This Matters
Procurement for food and environmental testing must include certified reference materials for all three compounds (α-Endosulfan, β-Endosulfan, Endosulfan Sulfate) to meet regulatory compliance for total endosulfan residue analysis.
[1] YJSERshisan. (2026). Endosulfan (sum of α-endosulfan, β-endosulfan and endosulfan sulfate) testing. View Source
[2] Centre for Science and Environment (CSE). (2013). Health impacts of endosulfan- Compiled by CSE. View Source
Endosulfan Application Scenarios
Environmental Fate and Bioremediation
For research into the long-term environmental persistence and remediation of organochlorine pollutants, endosulfan's β-isomer is a critical model compound. Its demonstrated half-life of over one year in certain soil conditions, compared to the more labile α-isomer [1], makes it the primary driver of long-term soil contamination. Studies designed to assess microbial degradation or phytoremediation efficacy must therefore focus on β-endosulfan and its primary metabolite, endosulfan sulfate, which is even more persistent under anaerobic conditions [2].
Regulatory Residue Analysis
Analytical laboratories performing regulatory compliance testing for food safety (e.g., Codex Alimentarius MRLs) or environmental monitoring (e.g., Stockholm Convention compliance) require certified reference materials for the defined sum of α-endosulfan, β-endosulfan, and endosulfan sulfate [3]. This specific, tri-analyte requirement, driven by the unique toxicity and persistence of the sulfate metabolite [4], distinguishes endosulfan analysis from that of many other organochlorine pesticides and necessitates the procurement of all three high-purity analytical standards.
Insecticide Resistance Research
Endosulfan serves as a key model compound in studies of insecticide resistance evolution. Its distinct resistance ratio profile in pests like Spodoptera litura (10- to 92-fold), which differs from that of other cyclodienes and pyrethroids [5], makes it essential for investigating cross-resistance mechanisms. Furthermore, research has shown that the common RDL A301S mutation does not confer high-level commercial resistance to endosulfan, unlike for Dieldrin [6], highlighting the need for compound-specific investigation in pest management and molecular biology research.
Organochlorine Neurotoxicity Studies
In neurotoxicology research, endosulfan's internal isomeric variability provides a unique experimental model. The α-isomer's approximately three-fold greater acute oral toxicity compared to the β-isomer in mammals [7] allows for controlled studies of structure-activity relationships at the GABA-gated chloride channel. This makes endosulfan, and particularly its purified isomers, a more informative probe than other organochlorines with a single active component, for dissecting the molecular basis of cyclodiene neurotoxicity.
Structure-activity relationship at GABA-gated chloride channel using purified isomers
[1] Ghadiri, H., & Rose, C. W. (2001). Degradation of endosulfan in a clay soil from cotton farms of western Queensland. Journal of Environmental Management, 62(2), 155-169. View Source
[2] Sethunathan, N., Megharaj, M., Chen, Z., Singh, N., Kookana, R. S., & Naidu, R. (2002). Persistence of endosulfan and endosulfan sulfate in soil as affected by moisture regime and organic matter addition. Bulletin of Environmental Contamination and Toxicology, 68(5), 725-731. View Source
[3] YJSERshisan. (2026). Endosulfan (sum of α-endosulfan, β-endosulfan and endosulfan sulfate) testing. View Source
[4] Centre for Science and Environment (CSE). (2013). Health impacts of endosulfan- Compiled by CSE. View Source
[5] Saleem, M. A., Ahmad, M., Ahmad, M., Aslam, M., & Sayyed, A. (2008). Resistance to selected organochlorin, organophosphate, carbamate and pyrethroid, in Spodoptera litura (Lepidoptera : Noctuidae) from Pakistan. Journal of Economic Entomology, 101(5), 1667-1675. View Source
[6] Douris, V., et al. (2019). RDL A301S alone does not confer high levels of resistance to cyclodiene organochlorine or phenyl pyrazole insecticides in Plutella xylostella. Pesticide Biochemistry and Physiology, 159, 127-134. View Source
[7] ATSDR (Agency for Toxic Substances and Disease Registry). (2015). Toxicological Profile for Endosulfan. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.